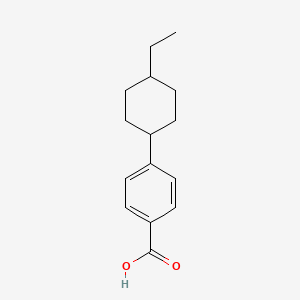

4-(trans-4-Ethylcyclohexyl)benzoic acid

CAS No.: 87592-41-4

Cat. No.: VC3741679

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87592-41-4 |

|---|---|

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 4-(4-ethylcyclohexyl)benzoic acid |

| Standard InChI | InChI=1S/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17) |

| Standard InChI Key | DUJHWZDXZFNEKU-UHFFFAOYSA-N |

| SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

4-(trans-4-Ethylcyclohexyl)benzoic acid is an organic compound with molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . The compound features a distinctive structure that combines several key structural elements: a benzoic acid moiety, a cyclohexane ring in the trans configuration, and an ethyl substituent.

Nomenclature and Identification

The compound is known by several synonyms in chemical literature and commercial catalogs:

-

4-(Trans-4-Ethylcyclohexyl)benzoic Acid

-

Benzoic acid, 4-(4-ethylcyclohexyl)-, trans-

-

Benzoic acid, 4-(trans-4-ethylcyclohexyl)-

Its unique chemical identity is further specified by the following identifiers:

-

CAS Registry Number: 87592-41-4

-

InChI: InChI=1/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17)/t11-,12-

Structural Features

The structural characteristics of 4-(trans-4-Ethylcyclohexyl)benzoic acid include:

-

A benzoic acid group that provides acidity and potential for esterification reactions

-

A cyclohexane ring with an ethyl substituent in the trans configuration, offering conformational rigidity

-

A connection between the aromatic ring and cyclohexyl group that creates a linear, rod-like molecule

This specific structural arrangement is critical to its function in liquid crystal applications, as the rigid, linear structure contributes to molecular ordering phenomena that are essential for liquid crystalline behavior.

Physical and Chemical Properties

The physical and chemical properties of 4-(trans-4-Ethylcyclohexyl)benzoic acid are important for understanding its behavior in various applications and synthesis pathways.

Physical Appearance and Basic Properties

The compound typically appears as a white to almost white powder or crystalline solid . Its physical state at room temperature is solid, which is consistent with carboxylic acids of similar molecular weight.

Key Properties

Table 1: Physical and Chemical Properties of 4-(trans-4-Ethylcyclohexyl)benzoic acid

Applications in Liquid Crystal Technology

4-(trans-4-Ethylcyclohexyl)benzoic acid serves as an important acidic liquid crystal intermediate with widespread applications in materials science and technology.

Role as a Liquid Crystal Intermediate

The compound's molecular structure, which consists of rigid cyclohexyl and benzene ring moieties combined with a polar carboxylic acid group, endows it with unique properties that make it valuable in the synthesis of liquid crystal materials . Its linear molecular geometry and the presence of both polar and non-polar regions contribute to its ability to form ordered molecular arrangements typical of liquid crystals.

Synthesis of Ester Liquid Crystal Materials

One of the primary applications of 4-(trans-4-Ethylcyclohexyl)benzoic acid is in the synthesis of ester-based liquid crystal materials through esterification reactions with various alcohol compounds . These esterification reactions are critical for creating compounds with the right balance of molecular properties for liquid crystal applications.

The patent literature indicates a common synthetic pathway where 4-(trans-4'-alkylcyclohexyl)benzoic acid is reacted with thionyl chloride to obtain its acid chloride, which can then be further functionalized . This synthetic versatility allows for the creation of numerous derivatives with tailored properties.

Applications in Display Technology

The ester liquid crystal materials derived from 4-(trans-4-Ethylcyclohexyl)benzoic acid are used as core components in liquid crystal mixtures for display devices. These materials exhibit excellent optical anisotropy and dielectric properties that make them suitable for high-performance liquid crystal displays .

The compound's derivatives are particularly valuable in applications requiring:

-

Precise control of optical properties

-

Specific phase transition temperatures

-

Stability under operating conditions

-

Compatibility with other components in liquid crystal mixtures

Polymer Applications

Beyond simple ester derivatives, 4-(trans-4-Ethylcyclohexyl)benzoic acid can be used to synthesize liquid crystal polymers by reacting with bifunctional compounds such as diols or diamines. These polymers exhibit high mechanical strength and thermal stability, making them suitable for:

The versatility of these polymer applications highlights the compound's importance as a building block for advanced materials with specialized properties.

Derivatives and Related Compounds

The chemical structure of 4-(trans-4-Ethylcyclohexyl)benzoic acid makes it an excellent starting material for the synthesis of various derivatives with specialized properties.

Ester Derivatives

Among the important derivatives is 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate, which has been documented in chemical databases:

This ester derivative represents one of many possible functional modifications of the parent compound, illustrating how the carboxylic acid group serves as a versatile point for structural elaboration.

Patent-Protected Derivatives

Patent literature indicates research into the development of 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and their incorporation into liquid crystal compositions . These more complex derivatives often feature additional functional groups that further enhance liquid crystalline properties or introduce new functionalities for specialized applications.

| Supplier Reference | Purity | Physical Form | Price Range (5g) |

|---|---|---|---|

| 3B-E1253 | >98.0% (GC)(T) | White to almost white powder/crystal | 59.00 € |

| IN-DA008EOZ | 97% | Solid | 30.00 € |

| 54-OR1011203 | 99%+ | Not specified | 36.00 € |

| 10-F228351 | 95.0% | Solid | To inquire |

| General specification | Min. 95% | Not specified | Varies |

These varying purity grades allow researchers and manufacturers to select the appropriate quality level for their specific applications, balancing cost considerations with purity requirements .

Packaging and Quantity Options

The compound is typically available in quantities ranging from 1g to 2.5kg, with pricing that reflects economies of scale:

Table 3: Quantity Options and Pricing (Example from one supplier)

| Quantity | Price (€) |

|---|---|

| 1g | 32.00 |

| 5g | 36.00 |

| 25g | 44.00 |

| 100g | 51.00 |

| 500g | 191.00 |

| 2.5kg | 861.00 |

This range of packaging options accommodates both research-scale needs and industrial applications .

Delivery Timeframes

Based on the commercial information available, typical delivery timeframes to the United States range from approximately 5 days to 3 weeks, depending on the supplier and possibly the quantity ordered . This information is valuable for project planning in both research and industrial settings.

Synthetic Pathways and Reactions

Understanding the synthesis and reactivity of 4-(trans-4-Ethylcyclohexyl)benzoic acid is important for both research and application purposes.

Functional Group Transformations

The carboxylic acid functionality in 4-(trans-4-Ethylcyclohexyl)benzoic acid makes it particularly suitable for certain chemical transformations:

-

Esterification: The compound can undergo esterification with various alcohols to form ester derivatives, which are important for liquid crystal applications .

-

Acid Chloride Formation: Treatment with thionyl chloride converts the compound to the corresponding acid chloride, which is more reactive toward nucleophiles and serves as an intermediate for further functionalization .

-

Amide Formation: Reaction with amines can lead to amide derivatives, potentially expanding the range of properties and applications.

These transformations highlight the compound's versatility as a synthetic building block for more complex structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume